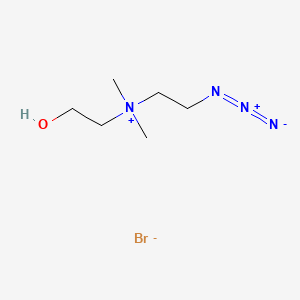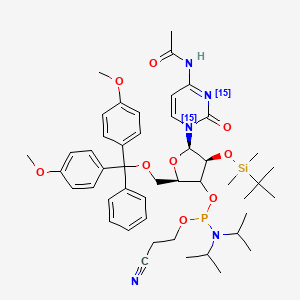
Ac-rC Phosphoramidite-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ac-rC Phosphoramidite-15N2 is a compound labeled with the stable isotope nitrogen-15. It is a derivative of Ac-rC Phosphoramidite, which is used for the modification of oligoribonucleotides, specifically for phosphorodithioate (PS2-RNA) modifications . This compound is primarily used in scientific research for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-15N2 involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structureThe reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure the purity and consistency of the product. The production is carried out under controlled conditions to maintain the integrity of the nitrogen-15 label .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-rC Phosphoramidite-15N2 undergoes various chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form phosphorothioates or phosphoroselenoamidates.
Substitution: The compound can undergo substitution reactions where the phosphoramidite group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as iodine and selenium derivatives. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from these reactions include phosphorothioates and phosphoroselenoamidates, which are used in various biochemical applications .
Wissenschaftliche Forschungsanwendungen
Ac-rC Phosphoramidite-15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics due to its stable isotope label.
Biology: Employed in the synthesis of modified oligonucleotides for studying RNA structure and function.
Medicine: Utilized in the development of therapeutic oligonucleotides for gene therapy and antisense technology
Industry: Applied in the production of diagnostic tools and molecular probes for various biochemical assays
Wirkmechanismus
The mechanism of action of Ac-rC Phosphoramidite-15N2 involves its incorporation into oligonucleotides, where it modifies the backbone structure. This modification can affect the stability and binding properties of the oligonucleotides, making them more resistant to enzymatic degradation. The nitrogen-15 label allows for the tracking and quantification of the modified oligonucleotides in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-rC Phosphoramidite: The non-labeled version of the compound used for similar applications.
Bz-rA Phosphoramidite: Another phosphoramidite used for oligonucleotide synthesis.
iBu-rG Phosphoramidite: Used for the synthesis of modified oligonucleotides.
Uniqueness
Ac-rC Phosphoramidite-15N2 is unique due to its nitrogen-15 label, which provides additional capabilities for tracking and quantification in scientific research. This stable isotope labeling makes it particularly valuable in studies requiring precise measurement and analysis .
Eigenschaften
Molekularformel |
C47H64N5O9PSi |
|---|---|
Molekulargewicht |
904.1 g/mol |
IUPAC-Name |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(1,3-15N2)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1,51+1 |
InChI-Schlüssel |
QKWKXYVKGFKODW-GIMIFAHKSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)[15N]2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



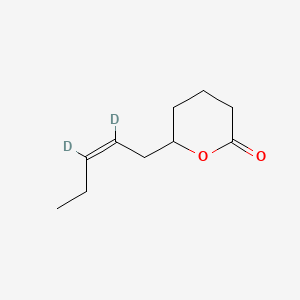
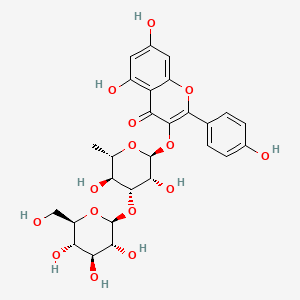
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
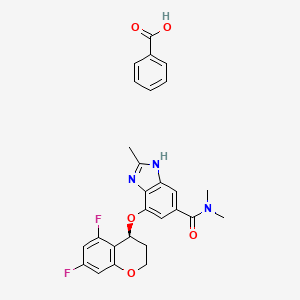
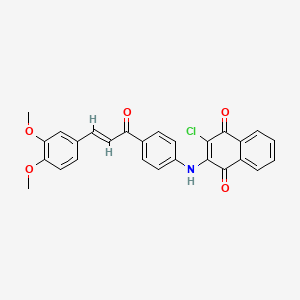
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
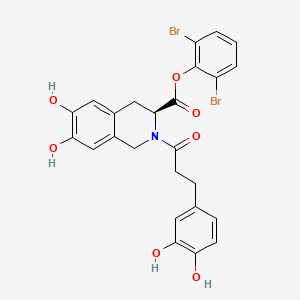
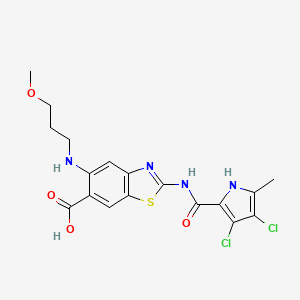
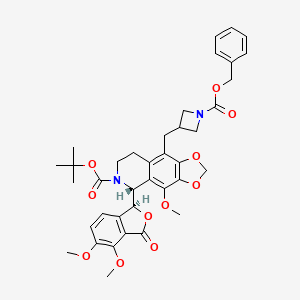
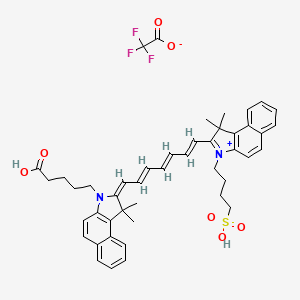
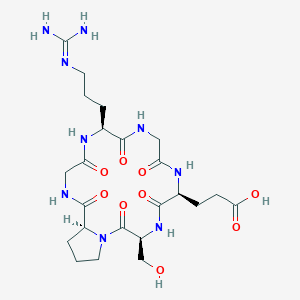
![(2S)-N-[(2S)-3-(4-fluorophenyl)-1-(naphthalen-1-ylmethylamino)-1-oxopropan-2-yl]-N'-[(2-methylpropan-2-yl)oxy]-2-(3-phenylpropanoylamino)butanediamide](/img/structure/B12385057.png)
